Menthofuran
Menthofuran
Menthofuran analytical standard provided with w/w absolute assay, to be used for quantitative titration.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, a monoterpene flavor compound, is one of the key constituents of peppermint oil and Euodia hortensis forma hortensis leaf oil.
Menthofuran is a monoterpenoid that is 4,5,6,7-tetrahydro-1-benzofuran substituted by methyl groups at positions 3 and 6. It has a role as a nematicide and a plant metabolite. It is a member of 1-benzofurans and a monoterpenoid.
(R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, a monoterpene flavor compound, is one of the key constituents of peppermint oil and Euodia hortensis forma hortensis leaf oil.
Menthofuran is a monoterpenoid that is 4,5,6,7-tetrahydro-1-benzofuran substituted by methyl groups at positions 3 and 6. It has a role as a nematicide and a plant metabolite. It is a member of 1-benzofurans and a monoterpenoid.
(R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
494-90-6
VCID:
VC21094539
InChI:
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3
SMILES:
CC1CCC2=C(C1)OC=C2C
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
Menthofuran
CAS No.: 494-90-6
Cat. No.: VC21094539
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Menthofuran analytical standard provided with w/w absolute assay, to be used for quantitative titration. 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, a monoterpene flavor compound, is one of the key constituents of peppermint oil and Euodia hortensis forma hortensis leaf oil. Menthofuran is a monoterpenoid that is 4,5,6,7-tetrahydro-1-benzofuran substituted by methyl groups at positions 3 and 6. It has a role as a nematicide and a plant metabolite. It is a member of 1-benzofurans and a monoterpenoid. (R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 494-90-6 |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran |
| Standard InChI | InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | YGWKXXYGDYYFJU-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)OC=C2C |
| Canonical SMILES | CC1CCC2=C(C1)OC=C2C |
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